molecular formula C12H20O B15348385 1-Ethyl-3-[(propan-2-yl)oxy]tricyclo[2.2.1.0~2,6~]heptane CAS No. 80901-69-5

1-Ethyl-3-[(propan-2-yl)oxy]tricyclo[2.2.1.0~2,6~]heptane

Cat. No.: B15348385
CAS No.: 80901-69-5
M. Wt: 180.29 g/mol
InChI Key: BDGOOZACDNYWTE-UHFFFAOYSA-N
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Description

Tricyclo[2.2.1.02,6]heptane,1-ethyl-3-(1-methylethoxy)-(9ci): is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[2.2.1.02,6]heptane,1-ethyl-3-(1-methylethoxy)-(9ci) typically involves multiple steps, starting with the formation of the tricyclic core followed by the introduction of the ethyl and methylethoxy groups. Common synthetic routes may include:

  • Cyclization Reactions: Cyclization reactions are used to form the tricyclic core structure. These reactions often require specific catalysts and controlled reaction conditions to ensure the formation of the desired product.

  • Functional Group Modifications:

Industrial Production Methods: In an industrial setting, the production of Tricyclo[2.2.1.02,6]heptane,1-ethyl-3-(1-methylethoxy)-(9ci) may involve large-scale synthesis using optimized reaction conditions and efficient catalysts to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Tricyclo[2.2.1.02,6]heptane,1-ethyl-3-(1-methylethoxy)-(9ci) can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding ketone or carboxylic acid derivatives.

  • Reduction: Reduction reactions can reduce the compound to its corresponding alcohol or alkane derivatives.

  • Substitution: Substitution reactions can replace one or more of the functional groups in the compound with different substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong acids or bases.

Major Products Formed:

  • Oxidation: Ketones, carboxylic acids.

  • Reduction: Alcohols, alkanes.

  • Substitution: Halogenated derivatives, esters, amides.

Scientific Research Applications

Chemistry: Tricyclo[2.2.1.02,6]heptane,1-ethyl-3-(1-methylethoxy)-(9ci) is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and advanced materials.

Medicine: In the medical field, Tricyclo[2.2.1.02,6]heptane,1-ethyl-3-(1-methylethoxy)-(9ci) may be explored for its therapeutic properties, including its potential use as a drug precursor or in drug delivery systems.

Industry: The compound's unique structure makes it valuable in the development of new industrial chemicals, polymers, and coatings.

Mechanism of Action

The mechanism by which Tricyclo[2.2.1.02,6]heptane,1-ethyl-3-(1-methylethoxy)-(9ci) exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved can vary widely based on the compound's use.

Comparison with Similar Compounds

  • Bicyclo[2.2.1]heptane derivatives

  • Tricyclo[3.3.1.13,7]decane derivatives

  • Tricyclo[4.4.0.0^2,5]decane derivatives

Uniqueness: Tricyclo[2.2.1.02,6]heptane,1-ethyl-3-(1-methylethoxy)-(9ci) stands out due to its specific structural features and potential applications in various scientific fields. Its unique bicyclic structure and functional groups make it a valuable compound for research and industrial use.

Properties

CAS No.

80901-69-5

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

1-ethyl-3-propan-2-yloxytricyclo[2.2.1.02,6]heptane

InChI

InChI=1S/C12H20O/c1-4-12-6-8-5-9(12)10(12)11(8)13-7(2)3/h7-11H,4-6H2,1-3H3

InChI Key

BDGOOZACDNYWTE-UHFFFAOYSA-N

Canonical SMILES

CCC12CC3CC1C2C3OC(C)C

Origin of Product

United States

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